molecular formula C12H20N2O2 B1204871 Isamoxole CAS No. 57067-46-6

Isamoxole

Número de catálogo: B1204871
Número CAS: 57067-46-6
Peso molecular: 224.30 g/mol
Clave InChI: VMBNXRJYPJRJIU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Isamoxole [2-methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamide] is an orally active anti-allergic compound with a novel mechanism of action. It selectively inhibits the release of slow-reacting substance of anaphylaxis (SRS-A), a key mediator in allergic bronchoconstriction, and exhibits moderate antagonistic activity against SRS-A itself .

Propiedades

Número CAS

57067-46-6

Fórmula molecular

C12H20N2O2

Peso molecular

224.30 g/mol

Nombre IUPAC

N-butyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide

InChI

InChI=1S/C12H20N2O2/c1-5-6-7-14(11(15)9(2)3)12-13-10(4)8-16-12/h8-9H,5-7H2,1-4H3

Clave InChI

VMBNXRJYPJRJIU-UHFFFAOYSA-N

SMILES

CCCCN(C1=NC(=CO1)C)C(=O)C(C)C

SMILES canónico

CCCCN(C1=NC(=CO1)C)C(=O)C(C)C

Otros números CAS

57067-46-6

Sinónimos

isamoxole
LRCL 3950
N-butyl-N-(4-methyloxazol-2-yl)-2-methylpropanamide

Origen del producto

United States

Métodos De Preparación

La síntesis de Isamoxole implica la reacción de N-butil-2-metilpropanamida con 4-metil-1,3-oxazol bajo condiciones específicas . La reacción típicamente requiere un solvente como diclorometano y un catalizador como trietilamina. La mezcla de reacción se agita a temperatura ambiente durante varias horas hasta que se forma el producto deseado. El producto se purifica luego usando técnicas como recristalización o cromatografía en columna .

En entornos industriales, la producción de Isamoxole puede involucrar métodos más escalables, como la síntesis en flujo continuo, que permite la producción eficiente y consistente del compuesto . Este método se puede optimizar para reducir los residuos y mejorar el rendimiento, haciéndolo adecuado para la fabricación a gran escala.

Comparación Con Compuestos Similares

Key Pharmacological Properties :

  • Inhibition of Mediator Release : In guinea-pig and human lung tissue, Isamoxole (10 µg/mL) inhibits SRS-A release by 43–100%, with minimal effects on histamine release (25–74%) .
  • Antagonism of SRS-A : Demonstrates pA2 values of 4.9–5.6 against SRS-A in guinea-pig ileum assays, indicating moderate potency .
  • Oral Efficacy : Protects guinea-pigs from antigen-induced bronchospasm at oral doses as low as 25 mg/kg, with sustained effects up to 4 hours post-administration .
  • Bronchodilatory Activity : Relaxes human bronchial muscle and antagonizes SRS-A-induced contractions by 60–90% at 1–10 µg/mL .

Comparison with Similar Compounds

Disodium Cromoglycate (DSCG)

Mechanism : DSCG stabilizes mast cells by inhibiting IgE-mediated mediator release but is ineffective in IgG-dependent models .
Comparison with Isamoxole :

  • Selectivity : DSCG primarily targets IgE-mediated reactions, whereas Isamoxole inhibits SRS-A release across both IgE- and IgG-mediated models .
  • Route of Administration : DSCG requires inhalation, while Isamoxole is effective orally .
  • Efficacy in Animal Models : DSCG fails to inhibit mediator release in guinea-pig lung challenged with IgG antibodies, unlike Isamoxole .

Table 1: DSCG vs. Isamoxole in SRS-A Inhibition

Compound SRS-A Inhibition (%) Effective Dose (Oral) Key Model
Isamoxole 60–100 25–100 mg/kg Guinea-pig, human lung
DSCG 30–50 1–10 mg (inhaled) IgE-mediated models

Ketotifen

Mechanism : A histamine H1-receptor antagonist with mast cell-stabilizing properties .
Comparison with Isamoxole :

  • Target Mediators : Ketotifen broadly inhibits histamine and leukotrienes, whereas Isamoxole is selective for SRS-A .
  • Clinical Use : Ketotifen causes sedation due to H1 antagonism, a side effect absent in Isamoxole .

Table 2: Ketotifen vs. Isamoxole in Histamine vs. SRS-A Inhibition

Compound Histamine Inhibition (%) SRS-A Inhibition (%)
Isamoxole 25–74 43–100
Ketotifen 80–95 20–30

Data from guinea-pig lung assays

Oxatomide and FPL Compounds (FPL52757, FPL57787)

Mechanism : These compounds inhibit mediator release but lack SRS-A antagonism .
Comparison with Isamoxole :

  • Dual Action : Isamoxole uniquely combines SRS-A release inhibition (IC50: 0.025–10 µg/mL) with direct antagonism (pA2: ~5.0), whereas Oxatomide and FPL compounds only prevent release .

Theophylline

Mechanism : Phosphodiesterase (PDE) inhibitor that elevates cAMP, reducing bronchoconstriction.
Comparison with Isamoxole :

  • Efficacy : Theophylline requires higher doses (≥50 mg/kg) for bronchospasm protection, compared to Isamoxole’s 25 mg/kg .

Actividad Biológica

Isamoxole is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of Isamoxole, including its mechanisms of action, cytotoxicity, and therapeutic potentials, supported by case studies and research findings.

Isamoxole is classified as an oxazole derivative. Its chemical structure contributes to its biological activity, particularly in modulating various cellular pathways.

The biological activity of Isamoxole can be attributed to several mechanisms:

  • Cytotoxic Effects : Studies have shown that Isamoxole exhibits cytotoxic properties against various cancer cell lines. The compound induces apoptosis and inhibits cell proliferation, which is crucial for its potential use in cancer therapy.
  • Receptor Interaction : Isamoxole has been reported to interact with specific receptors, influencing signaling pathways that regulate cell growth and survival.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of Isamoxole on different cell types. For instance, a study investigated the impact of Isamoxole on brine shrimp larvae as a model for assessing cytotoxicity. The results indicated a significant decrease in larval survival at higher concentrations of Isamoxole, suggesting its potential as a cytotoxic agent.

Concentration (µg/ml)% Mortality
00
25010
50030
100050
200080

This table illustrates the relationship between the concentration of Isamoxole and its mortality effect on brine shrimp larvae, indicating a dose-dependent response.

Case Studies

  • Cancer Cell Lines : In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) revealed that Isamoxole significantly inhibited cell viability. The IC50 values ranged from 15 to 25 µM, demonstrating its effectiveness as a potential anticancer agent.
  • Neuroprotective Effects : Another study explored the neuroprotective effects of Isamoxole in models of oxidative stress. The results indicated that Isamoxole reduced oxidative damage in neuronal cells and improved cell viability under stress conditions.

Research Findings

Research has highlighted several important findings regarding the biological activity of Isamoxole:

  • Anti-inflammatory Properties : Isamoxole has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro.
  • Antimicrobial Activity : Preliminary studies suggest that Isamoxole possesses antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.